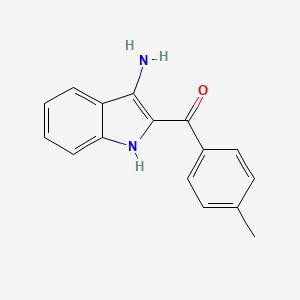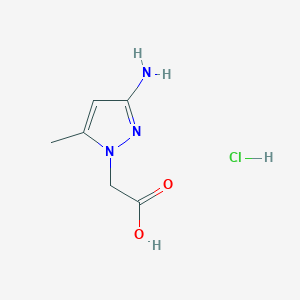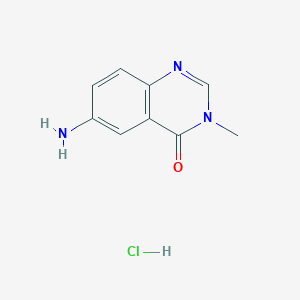
6-amino-3-methylquinazolin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-amino-3-methylquinazolin-4(3H)-one hydrochloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The InChI code for this compound is 1S/C9H9N3O/c1-12-5-11-8-3-2-6 (10)4-7 (8)9 (12)13/h2-5H,10H2,1H3 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Inhibitor for Steel Corrosion: 6-amino-3-methylquinazolin-4(3H)-one derivatives have been evaluated for their properties as corrosion inhibitors. A study showed that these compounds can efficiently inhibit the corrosion of mild steel in an acidic environment, with their efficiency depending on factors like the nitrogen content in the inhibitor, concentration, and molecular weight (Kadhim et al., 2017).
Synthesis and Bioactivity
- Halogenation and Schiff Base Derivatives: Research has been conducted on the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one, leading to the production of 6-iodo/bromo derivatives. These compounds have been used to prepare Schiff bases, which show potential bioactivity (Sayyed et al., 2006).
- Antimicrobial and Anti-inflammatory Activities: Another study synthesized Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one and investigated their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some compounds showed significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Anticancer Research
- Anticancer Activity: A novel 3-amino-4-hydroxyquinolinone derivative has been synthesized and tested for its anticancer activity. The compound showed strong antiproliferative effects, suggesting its potential as a therapeutic agent (Talaat et al., 2022).
Quinoline-Pyrimidine Hybrid Compounds
- Cytotoxicity and ADMET Properties: Quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one have been studied for their in vitro cytotoxic activity against cancer cell lines. Some compounds demonstrated significant activity, with promising drug-likeness behavior (Toan et al., 2020).
Schiff Bases as Corrosion Inhibitors
- Schiff Bases for Steel Corrosion Prevention: Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one have been identified as effective inhibitors for mild steel corrosion in acidic conditions, demonstrating high inhibition efficiencies (Jamil et al., 2018).
Propiedades
IUPAC Name |
6-amino-3-methylquinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13;/h2-5H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDWCBSVKHVSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-methylquinazolin-4(3H)-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

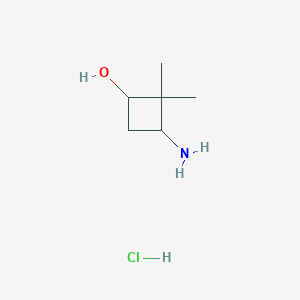
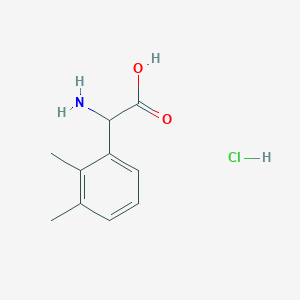
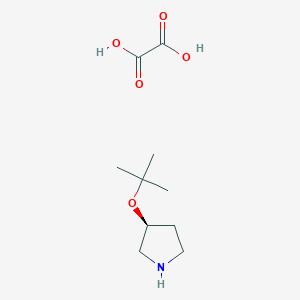
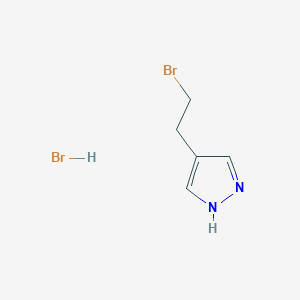
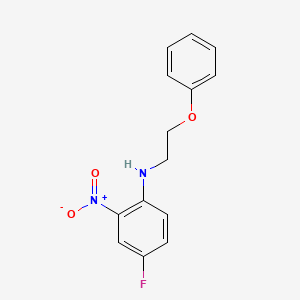
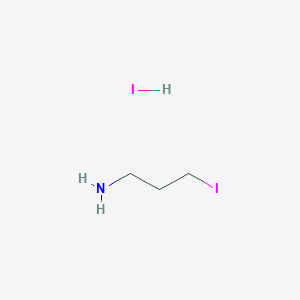
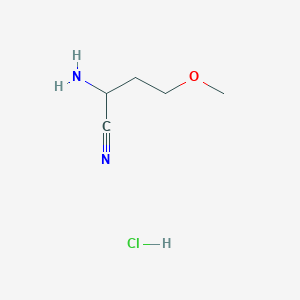
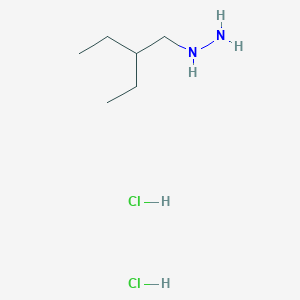

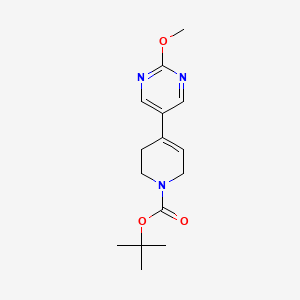
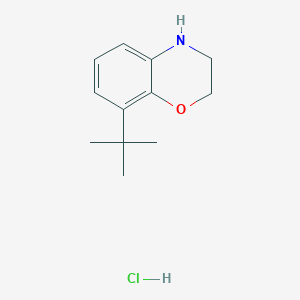
![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)
